REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][N:15]=1.[CH3:17][O:18][CH2:19][CH2:20]Br.C(=O)([O-])[O-].[Cs+].[Cs+].C(OCC)C>CN(C)C=O>[CH3:17][O:18][CH2:19][CH2:20][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[C:11]([NH2:16])=[N:12][CH:13]=[CH:14][N:15]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.302 g
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C=2C(=NC=CN2)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Name
|
cesium carbonate
|
Quantity
|
0.475 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted into ethyl acetate (×3)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1C(=NC2=C1C=CC=C2)C=2C(=NC=CN2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mmol | |
AMOUNT: MASS | 0.275 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |